![molecular formula C22H23FN2O3S B2542185 N-[3-[(4-fluorophenyl)-morpholin-4-ylmethyl]-4,5-dimethylthiophen-2-yl]furan-2-carboxamide CAS No. 618405-79-1](/img/structure/B2542185.png)

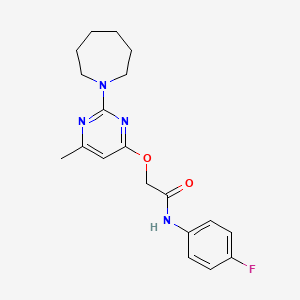

N-[3-[(4-fluorophenyl)-morpholin-4-ylmethyl]-4,5-dimethylthiophen-2-yl]furan-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a furan-carboxamide derivative, which is a class of compounds that have been studied for various biological activities. Furan-carboxamide derivatives have been reported to exhibit potent inhibitory effects against the influenza A H5N1 virus, as well as antibacterial activities against drug-resistant bacteria . These compounds are characterized by a furan ring attached to a carboxamide group, and their biological activities can be significantly influenced by the substitution pattern on the furan ring and the nature of the substituents.

Synthesis Analysis

The synthesis of furan-carboxamide derivatives typically involves the reaction of furan-2-carbonyl chloride with different amines in the presence of a base, such as triethylamine (Et3N), to yield high-purity products . In some cases, the synthesis can be facilitated by using ultrasound irradiation, which can lead to high yields of the desired compounds in a short reaction time . The starting materials and reaction conditions are carefully chosen to avoid side reactions and byproducts, ensuring high yield and purity of the final compounds .

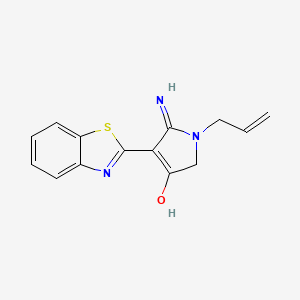

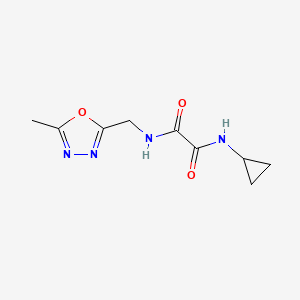

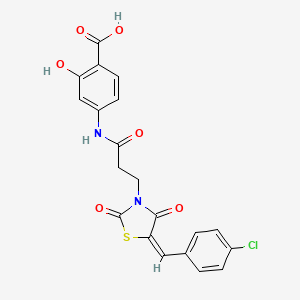

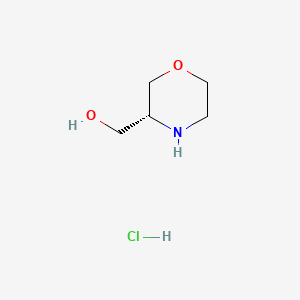

Molecular Structure Analysis

The molecular structure of furan-carboxamide derivatives is confirmed using various spectral techniques, including infrared spectroscopy (IR), proton nuclear magnetic resonance (1H NMR), carbon-13 nuclear magnetic resonance (13C NMR), and liquid chromatography-mass spectrometry (LCMS) . These techniques provide detailed information about the functional groups, the substitution pattern on the furan ring, and the overall molecular framework of the compounds.

Chemical Reactions Analysis

Furan-carboxamide derivatives can undergo further chemical reactions, such as Suzuki-Miyaura cross-coupling, to introduce additional functional groups or to modify the existing structure for enhanced biological activity . Cyclopalladation reactions have also been reported, where a furan-carboxamide compound is reacted with lithium tetrachloropalladate to form a chelate with selenium and carbon as donor atoms .

Physical and Chemical Properties Analysis

The physical and chemical properties of furan-carboxamide derivatives, such as solubility, melting point, and stability, are influenced by the nature of the substituents and the overall molecular structure. These properties are crucial for the biological activity of the compounds, as they affect the compound's ability to interact with biological targets, such as enzymes or receptors . The compounds' inhibitory effects on enzymes, such as tyrosinase, are often evaluated through in vitro assays, and the results are supported by computational approaches like molecular docking studies .

Wissenschaftliche Forschungsanwendungen

Antibacterial and Antifungal Properties

A study has synthesized derivatives related to the compound of interest and evaluated their antibacterial and antifungal activities. Some derivatives showed promising activity, indicating potential applications in developing new antimicrobial agents (Loganathan Velupillai, M. Shingare, D.V.Mane, 2015).

Influenza A Virus Inhibition

Furan-carboxamide derivatives have been identified as novel inhibitors of the lethal H5N1 influenza A virus. Structure-activity relationship studies highlighted the importance of the dimethyl-substituted heterocyclic moiety for antiviral activity (Yu Yongshi et al., 2017).

Anticancer Activity

Research has synthesized and characterized a compound with a similar structure, showing inhibition of cancer cell line proliferation. This suggests potential applications in cancer therapy (Xuechen Hao et al., 2017).

Corrosion Inhibition

A specific mannich base derivative has been investigated for its effect on brass corrosion in an acidic medium. The study found it to act as a mixed-type corrosion inhibitor, indicating applications in materials science for protecting metals (N. Zulfareen et al., 2016).

Bio-Imaging Applications

A phenoxazine-based fluorescent chemosensor developed for detecting Cd2+ and CN− ions exhibited potential for bio-imaging in live cells and zebrafish, demonstrating the utility of related compounds in biological imaging and sensing applications (P. Ravichandiran et al., 2020).

Wirkmechanismus

Target of action

This is usually identified through a combination of in vitro studies using cell lines or tissues, and in silico studies using computational models. The compound is tested against a range of potential targets, such as proteins, to see where it binds with high affinity .

Mode of action

Once the target is identified, further studies are conducted to understand how the compound interacts with this target. This could involve looking at how the compound changes the shape or activity of the target protein, or how it affects the signaling pathways that the target is involved in .

Biochemical pathways

The compound’s effects on biochemical pathways are typically studied using techniques like gene expression profiling and metabolomics. These studies can show up- or down-regulation of different pathways in response to the compound .

Pharmacokinetics

This involves studying how the compound is absorbed, distributed, metabolized, and excreted (ADME) in the body. This can be done using in vivo studies in animals, and involves techniques like mass spectrometry to track the compound .

Result of action

The overall effects of the compound’s action can be studied at the molecular and cellular level using a variety of techniques, including microscopy, flow cytometry, and various types of spectroscopy .

Action environment

The compound’s action, efficacy, and stability can be influenced by many environmental factors, including pH, temperature, and the presence of other molecules. These factors are typically studied using a combination of in vitro and in vivo experiments .

Eigenschaften

IUPAC Name |

N-[3-[(4-fluorophenyl)-morpholin-4-ylmethyl]-4,5-dimethylthiophen-2-yl]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23FN2O3S/c1-14-15(2)29-22(24-21(26)18-4-3-11-28-18)19(14)20(25-9-12-27-13-10-25)16-5-7-17(23)8-6-16/h3-8,11,20H,9-10,12-13H2,1-2H3,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOERIMOXOGHAAZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1C(C2=CC=C(C=C2)F)N3CCOCC3)NC(=O)C4=CC=CO4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-2-(benzo[d]thiazol-2-yl)-3-(2-hydroxy-7-methoxyquinolin-3-yl)acrylonitrile](/img/structure/B2542102.png)

![2-[5-(6-Methylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B2542106.png)

![[1-Methyl-3-(trifluoromethyl)cyclobutyl]methanesulfonamide](/img/structure/B2542108.png)

![1,2,3,4-tetrahydro-5H-[1,4]diazepino[6,5-c]quinolin-5-one](/img/structure/B2542119.png)

![4-(4-hydroxyphenyl)-2-((2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl)thio)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2542124.png)